1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione
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Overview
Description
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino groups at the 1 and 8 positions, a chloromethyl group at the 2 position, and a quinone structure at the 9 and 10 positions. Anthracene derivatives, including this compound, are known for their diverse applications in organic electronics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at the 1 and 8 positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Chloromethylation: The chloromethyl group is introduced at the 2 position using formaldehyde and hydrochloric acid in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The quinone structure can be reduced to hydroquinone using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 1,8-Dinitro-2-(chloromethyl)anthracene-9,10-dione.
Reduction: 1,8-Diamino-2-(chloromethyl)anthracene-9,10-dihydroquinone.
Substitution: 1,8-Diamino-2-(substituted methyl)anthracene-9,10-dione
Scientific Research Applications
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminoanthracene-9,10-dione: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-9,10-anthraquinone: Lacks the amino groups, reducing its potential for biological activity.
1,8-Diamino-2-methyl-anthracene-9,10-dione: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications
Uniqueness
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione is unique due to the combination of amino and chloromethyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
60340-57-0 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
1,8-diamino-2-(chloromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-6-7-4-5-9-12(13(7)18)15(20)11-8(14(9)19)2-1-3-10(11)17/h1-5H,6,17-18H2 |
InChI Key |
ITNXISGYPQMYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3N)CCl |
Origin of Product |
United States |
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